N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide
Description
This compound features a fused imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group at position 5 and a 3,5-dimethoxybenzamide moiety at the N-position. The methoxy substituents on the benzamide and phenyl groups may enhance solubility and modulate electronic properties, influencing binding affinity or metabolic stability .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-16-9-15(10-17(12-16)29-2)21(27)24-18-11-14(5-6-20(18)30-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLSDCSHATSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the one-pot, multicomponent protocol which starts with the formation of a carbanion intermediate from malononitrile-active methylene compound. This intermediate then attacks the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .
Industrial Production Methods: Industrial production methods often utilize catalysts such as silica sulfuric acid, ammonium acetate, sulfamic acid, and zinc chloride . These catalysts facilitate the reaction under mild conditions, making the process more efficient and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include malononitrile, ammonium acetate, and zinc chloride . The reactions are typically carried out under mild conditions to ensure high yield and purity of the final product.
Major Products: The major products formed from these reactions are often derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide has a wide range of scientific research applications. It has been studied for its potential as a selective COX-2 inhibitor, which makes it a promising candidate for anti-inflammatory drugs . Additionally, it has shown cytotoxic effects on MCF-7 breast cancer cells, indicating its potential use in cancer therapy . The compound is also being explored for its applications in medicinal chemistry, particularly in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide involves its interaction with the COX-2 enzyme. Molecular modeling studies have shown that the methylsulfonyl pharmacophore of the compound is adequately placed into the COX-2 active site, leading to the inhibition of the enzyme . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a. Hexahydropyrido[2,3-d]pyrimidine Derivatives (e.g., Compound 5a-l)
- Core Structure : Pyrido[2,3-d]pyrimidine (saturated pyrimidine fused with pyridine) vs. the unsaturated imidazo[1,2-a]pyrimidine in the target compound.
- Functional Groups : Substituted with arylidene carbohydrazides (e.g., N’-benzylidene groups) compared to the dimethoxybenzamide in the target compound.
- Synthesis: Synthesized via 12-hour reflux of precursor compounds with substituted benzaldehydes in ethanol, monitored by TLC . This contrasts with the unspecified synthesis route for the target compound.
- Applications : Primarily investigated for pharmaceutical applications, though exact biological targets are unclear from available data .
b. Triazolo[1,5-a]pyrimidine-Based Compounds (e.g., Flumetsulam)
- Core Structure : Triazolo[1,5-a]pyrimidine (triazole fused with pyrimidine) vs. imidazo[1,2-a]pyrimidine.
- Functional Groups : Contains a sulfonamide group and 2,6-difluorophenyl substituent, differing from the methoxy-rich benzamide in the target compound.
- Applications : Used as a herbicide (ALS inhibitor), highlighting the role of heterocyclic sulfonamides in agrochemicals .
c. Triazine Derivatives (e.g., Triaziflam)
Functional Group and Pharmacophore Analysis
Key Observations:
Heterocyclic Core : The imidazo[1,2-a]pyrimidine core is distinct from triazolo/triazine systems in pesticides, suggesting divergent biological targets.
Functional Groups : Methoxy groups in the target compound may improve lipophilicity compared to the sulfonamide (polar) or fluorinated (electron-withdrawing) groups in pesticides.
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazo[1,2-a]pyrimidine moiety : This heterocyclic structure is known for various pharmacological effects.
- Methoxy-substituted phenyl group : Enhances the lipophilicity and biological activity.
- Dimethoxybenzamide component : Contributes to its interaction with biological targets.
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups is critical for its biological activity .
Research indicates that this compound acts primarily as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to anti-inflammatory and analgesic effects. The compound binds to the active site of COX-2, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
Anti-inflammatory Effects
The inhibition of COX-2 by this compound suggests its potential use in treating inflammatory conditions such as arthritis and other pain-related disorders. In preclinical studies, it has shown promising results in reducing inflammation markers in animal models.
Anticancer Activity
Emerging research highlights the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine | Benzo-imidazo-pyrimidine structure | COX-2 inhibitor |
| 4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine | Similar COX-2 inhibitory activity | High specificity for COX-2 |
This compound stands out due to its specific substitution pattern that enhances selectivity and potency as a COX-2 inhibitor compared to other similar compounds.
Case Study 1: In Vivo Efficacy
In a study evaluating the anti-inflammatory effects of this compound in an animal model of arthritis, significant reductions in joint swelling and pain were observed. The treatment led to decreased levels of inflammatory cytokines in serum samples.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects demonstrated that this compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
